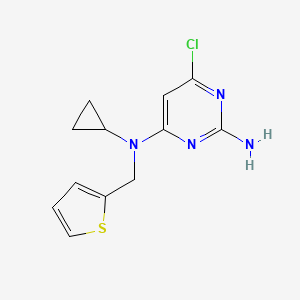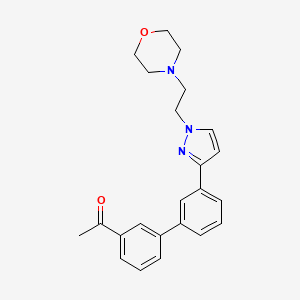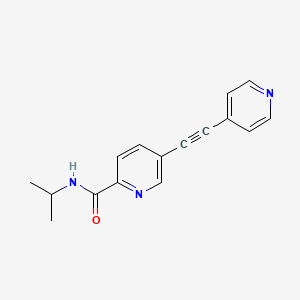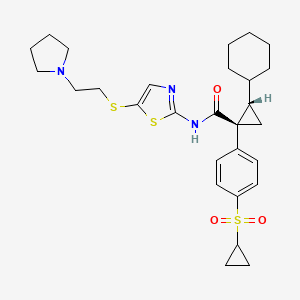
LY2608204
概要
科学的研究の応用
Chemistry
In chemistry, LY-2608204 is used as a model compound to study glucokinase activation and its effects on glucose metabolism. Researchers explore its potential to modulate enzyme activity and its implications for metabolic pathways .
Biology
Biologically, LY-2608204 is significant for its role in regulating blood glucose levels. Studies have shown that it can enhance glucose uptake in cells, making it a valuable tool for investigating cellular metabolism and insulin signaling .
Medicine
In medicine, LY-2608204 is being investigated for its potential to treat diabetes. By activating glucokinase, it helps lower blood glucose levels, offering a promising therapeutic approach for managing hyperglycemia .
Industry
Industrially, LY-2608204 is used in the development of new drugs targeting metabolic disorders. Its ability to modulate glucokinase activity makes it a key compound in the pharmaceutical industry .
作用機序
LY-2608204は、グルコースをグルコース-6-リン酸にリン酸化を触媒する酵素であるグルコキナーゼに結合することで、その効果を発揮します。この活性化により、酵素のグルコースに対する親和性が高まり、グルコース代謝が促進されます。 関与する分子標的には、グルコキナーゼの活性部位と、その活性を調節する特定の調節ドメインが含まれます .
類似の化合物との比較
類似の化合物
RO-28-1675: グルコース代謝に類似の効果を持つ別のグルコキナーゼ活性化剤。
PF-04937319: グルコキナーゼを標的とするが、結合親和性と薬物動態が異なる化合物.
LY-2608204の独自性
LY-2608204は、グルコキナーゼに対する高い効力と特異性によって際立っています。その独特の化学構造により、他の類似の化合物と比較して、より低い濃度で酵素を効果的に活性化することができます。 さらに、良好な薬物動態プロファイルにより、治療用途のための有望な候補となっています .
生化学分析
Biochemical Properties
LY2608204 plays a significant role in biochemical reactions, primarily through its activation of glucokinase (GK), a key enzyme involved in glucose metabolism . The compound interacts with GK in a concentration-dependent manner, stimulating glucose metabolism in rat insulinoma INS1-E cells .
Cellular Effects
This compound influences cell function by modulating glucose metabolism. It activates glucokinase, which in turn stimulates glucose metabolism in cells . This can impact various cellular processes, including cell signaling pathways and gene expression related to glucose metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and activation of glucokinase, a key enzyme in the glucose metabolism pathway . By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in glucose metabolism. This can lead to changes in gene expression related to this metabolic pathway.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed in its influence on glucose metabolism. As an activator of glucokinase, this compound can stimulate glucose metabolism in a time-dependent manner
Dosage Effects in Animal Models
In animal models, this compound has been shown to decrease plasma glucose levels in a dose-dependent manner
Metabolic Pathways
This compound is involved in the glucose metabolism pathway through its activation of glucokinase . Glucokinase is a key enzyme in this pathway, catalyzing the conversion of glucose to glucose-6-phosphate.
準備方法
合成経路および反応条件
LY-2608204の合成は、主要な中間体の調製から始まり、複数段階で行われます反応条件には、通常、高い収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法
LY-2608204の工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、収率を最大化し、不純物を最小限に抑えるための反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術が、最終生成物の精製に使用されます .
化学反応の分析
反応の種類
LY-2608204は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、分子の官能基を修飾することができ、その活性を変化させる可能性があります。
還元: 還元反応は、特定の官能基を修飾するために使用でき、化合物の安定性または活性を高めます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。 反応条件には、多くの場合、望ましくない副反応を防ぐために、制御された温度、特定のpHレベル、および不活性雰囲気が必要となります .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換反応はさまざまな官能化されたLY-2608204アナログを生成する可能性があります .
科学研究の応用
化学
化学において、LY-2608204は、グルコキナーゼの活性化とそのグルコース代謝への影響を研究するためのモデル化合物として使用されます。 研究者たちは、酵素活性を調節する可能性とその代謝経路への影響を探っています .
生物学
生物学的に、LY-2608204は、血糖値を調節する役割のために重要です。 研究によると、細胞でのグルコースの取り込みを高めることができ、細胞代謝とインスリンシグナル伝達の調査のための貴重なツールになります .
医学
医学において、LY-2608204は、糖尿病の治療の可能性について調査されています。 グルコキナーゼを活性化することにより、血糖値を下げるのに役立ち、高血糖の管理のための有望な治療アプローチを提供します .
産業
工業的には、LY-2608204は、代謝性疾患を標的とした新薬の開発に使用されています。 グルコキナーゼ活性を調節する能力は、製薬業界における重要な化合物になります .
類似化合物との比較
Similar Compounds
RO-28-1675: Another glucokinase activator with similar effects on glucose metabolism.
PF-04937319: A compound that also targets glucokinase but with different binding affinities and pharmacokinetic properties.
Uniqueness of LY-2608204
LY-2608204 stands out due to its high potency and specificity for glucokinase. Its unique chemical structure allows for effective activation of the enzyme at lower concentrations compared to other similar compounds. Additionally, its favorable pharmacokinetic profile makes it a promising candidate for therapeutic applications .
特性
IUPAC Name |
(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIVJLHCZUTGSD-CUBQBAPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234703-40-2 | |
| Record name | LY-2608204 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234703402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2608204 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLOBALAGLIATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A0L003HEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Globalagliatin (LY-2608204) and how does it affect glucose metabolism?
A1: Globalagliatin (LY-2608204), also known chemically as (1R,2S)-2-Cyclohexyl-1-(4-(cyclopropylsulfonyl)phenyl)-N-(5-((2-(1-pyrrolidinyl)ethyl)thio)-2-thiazolyl)cyclopropanecarboxamide, acts as a glucokinase activator. Glucokinase is a key enzyme involved in glucose metabolism, primarily in pancreatic beta cells and the liver. By activating glucokinase, Globalagliatin enhances glucose uptake and metabolism, ultimately leading to improved glycemic control.
Q2: How does the mutation p.ARG325TRP in the zinc transporter ZnT8 affect the binding of Globalagliatin?
A2: While Globalagliatin is known to be a glucokinase activator, research suggests it might also interact with the zinc transporter ZnT8. A study [] utilized computational modeling to investigate the impact of the p.ARG325TRP mutation on ZnT8 structure and its interaction with various compounds, including Globalagliatin. The study found that the mutant ZnT8 displayed better binding energy with Globalagliatin compared to the wild-type protein. Molecular dynamic simulations further supported this finding, showing strong binding of Globalagliatin to the mutant ZnT8. This suggests a potential secondary mechanism of action for Globalagliatin, although further experimental validation is required.
Q3: What is known about the pharmacokinetics of Globalagliatin in humans?
A3: A Phase Ib clinical trial [] investigated the safety, pharmacokinetics, and pharmacodynamics of Globalagliatin in Chinese patients with Type 2 Diabetes Mellitus. The study employed a randomized, ascending dose design over a 28-day period. While the specific pharmacokinetic parameters were not detailed in the provided abstract, this study highlights ongoing research into understanding the absorption, distribution, metabolism, and excretion profile of Globalagliatin in the relevant patient population. Additionally, another study [] explored the influence of a high-fat meal on the pharmacokinetics of Globalagliatin in healthy Chinese volunteers. This suggests that food intake may alter the drug's absorption and potentially its overall efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


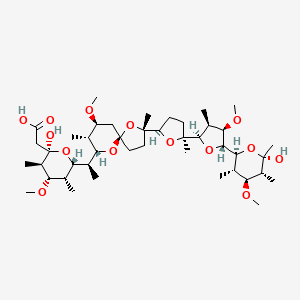
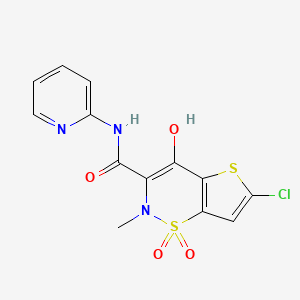
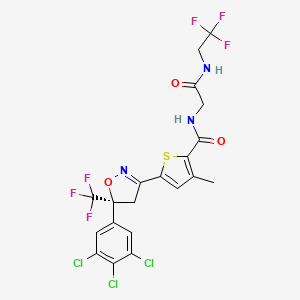
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)

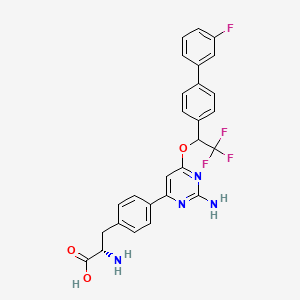
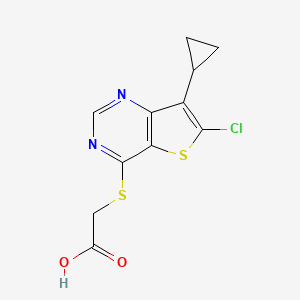
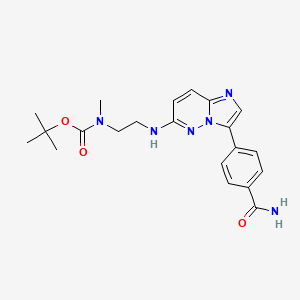

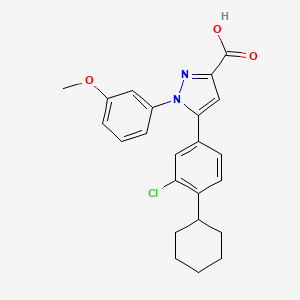
![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)
